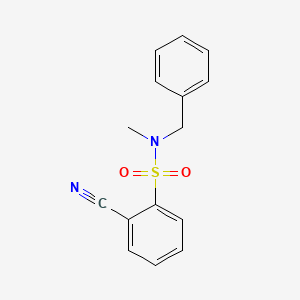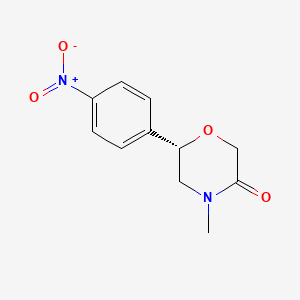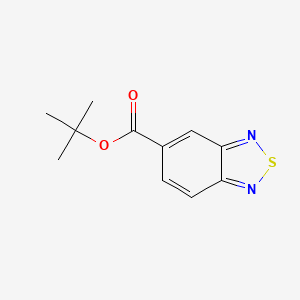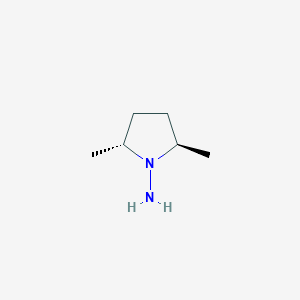
N-Benzyl-2-cyano-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-cyano-N-methylbenzenesulfonamide is an organic compound with the molecular formula C15H14N2O2S and a molecular weight of 286.34886 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of N-Benzyl-2-cyano-N-methylbenzenesulfonamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Benzyl-2-cyano-N-methylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chloride, sodium ethoxide, and acetic acid . For example, the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature can yield aminopyrazole structures . Major products formed from these reactions include pyrazolo[3,4-d]1,2,3-triazine derivatives .
Scientific Research Applications
N-Benzyl-2-cyano-N-methylbenzenesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a reactant to form various heterocyclic compounds . In biology, derivatives of cyanoacetamide have shown diverse biological activities, making them of interest to biochemists . In medicine, these compounds are being explored for their potential as chemotherapeutic agents . Additionally, in the industry, this compound is utilized in the synthesis of biologically active novel heterocyclic moieties .
Mechanism of Action
The mechanism of action of N-Benzyl-2-cyano-N-methylbenzenesulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano and carbonyl functions enable it to participate in various condensation and substitution reactions, leading to the formation of biologically active compounds . These reactions can modulate specific molecular targets and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
N-Benzyl-2-cyano-N-methylbenzenesulfonamide can be compared with other similar compounds, such as N-benzyl-N-(2-cyanoethyl)-4-methylbenzenesulfonamide. While both compounds share structural similarities, this compound is unique due to its specific molecular configuration and the resulting chemical and biological properties . Other similar compounds include various N-substituted cyanoacetamides, which are also utilized in the synthesis of heterocyclic compounds and have diverse biological activities .
Properties
CAS No. |
918812-38-1 |
|---|---|
Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-benzyl-2-cyano-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S/c1-17(12-13-7-3-2-4-8-13)20(18,19)15-10-6-5-9-14(15)11-16/h2-10H,12H2,1H3 |
InChI Key |
DWPATPKJDZVRNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)





![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)

![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)
![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)
![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)
